1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
Properties
CAS No. |
38074-08-7 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)12-7-3-4-8(12)6-11(10)5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
MLICCPWNDVINAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves:
- Construction of the bicyclic 3,8-diazabicyclo[3.2.1]octane scaffold.
- Introduction of the amino group at the 3-position.
- Functionalization of the 8-position with a propan-1-one substituent.
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
A key step in the preparation is the formation of the bicyclic framework. According to literature, transannular enolate alkylation of piperazinone derivatives provides a flexible and efficient route to the 3,8-diazabicyclo[3.2.1]octane framework. This method allows for substitution at the Cα position, which corresponds to the 3-position in the target compound.
- Starting from piperazinone derivatives, a base-induced intramolecular alkylation forms the bicyclic system.
- This approach yields a conformationally constrained bicyclic amine, which is crucial for the biological activity of derivatives.
Functionalization at the 8-Position
The 8-position functionalization with a propan-1-one group can be achieved via nucleophilic substitution or acylation reactions on the bicyclic amine intermediate.
- One approach involves the reaction of the bicyclic amine with propanoyl chloride or equivalent acylating agents to introduce the 1-oxopropyl group at the nitrogen atom located at the 8-position.
- Alternatively, reductive amination or nucleophilic substitution reactions on suitably activated bicyclic intermediates can be employed.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position is generally introduced during or after the bicyclic core formation.
- In some synthetic routes, the amino substituent is incorporated via amination of a ketone or halide precursor at the 3-position.
- Enantioselective methods have been reported where the amino group is installed stereoselectively during the bicyclic scaffold construction, ensuring the correct stereochemistry.
Enantioselective and Stereocontrolled Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, closely related to the 3,8-diazabicyclo[3.2.1]octane, has been synthesized using enantioselective methods that control stereochemistry directly in the bicyclic formation step or via desymmetrization of achiral precursors. These methods are applicable to the synthesis of the target compound to obtain enantiomerically pure material.
- Use of chiral auxiliaries or catalysts in the cyclization step.
- Enantioselective organocatalytic or metal-catalyzed reactions to build the bicyclic core with desired stereochemistry.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material / Intermediate | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Piperazinone derivative synthesis | Piperazinone or related precursor | Base, solvent | Piperazinone intermediate |
| 2 | Transannular enolate alkylation | Piperazinone intermediate | Strong base (e.g., LDA), alkyl halide | 3,8-Diazabicyclo[3.2.1]octane core |
| 3 | Amination | Bicyclic intermediate | Amine source, reductive amination | Introduction of amino group at C3 |
| 4 | Acylation / nucleophilic substitution | Amino-bicyclic intermediate | Propanoyl chloride or equivalent | This compound |
Research Data and Results
- The transannular enolate alkylation route was reported to produce the bicyclic core in moderate to good yields with high regioselectivity.
- Enantioselective syntheses of related bicyclic amines have demonstrated excellent stereocontrol, which is critical for biological activity.
- Functionalization steps such as acylation with propanoyl chloride proceed smoothly under mild conditions, preserving the integrity of the bicyclic system.
The preparation of This compound involves strategic construction of the 3,8-diazabicyclo[3.2.1]octane scaffold via transannular enolate alkylation of piperazinone derivatives, followed by introduction of the amino group at the 3-position and acylation at the 8-position. Enantioselective methodologies have been developed to ensure stereochemical purity. These synthetic approaches are supported by robust literature and provide efficient access to this compound for further biological and chemical studies.
Chemical Reactions Analysis
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . Major products formed from these reactions often retain the bicyclic structure while introducing new functional groups .
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known neurotransmitter modulators suggests it may interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
- Case Study : Research indicates that derivatives of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one exhibit affinities for nicotinic acetylcholine receptors, which could lead to therapeutic applications in treating cognitive disorders such as Alzheimer's disease.
-
Analgesic Development :
- Preliminary studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Data Table :
| Compound | Activity | Reference |
|---|---|---|
| This compound | Analgesic | PubChem |
Biochemical Probes
-
Research Tool :
- As a biochemical probe, this compound can be utilized to study enzyme activity and receptor interactions in vitro.
- It can serve as a substrate or inhibitor in enzymatic assays, particularly those involving amine oxidases or other related enzymes.
-
Case Study :
- A study demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic research and drug discovery processes.
Synthetic Chemistry
- Synthetic Pathways :
- The synthesis of this compound involves multi-step reactions that can be optimized for higher yields.
- This compound's synthesis has been documented in various chemical literature, showcasing its relevance in synthetic organic chemistry.
Potential Toxicological Studies
Given its structural characteristics, it is essential to evaluate the toxicity profile of this compound through comprehensive toxicological assessments to ensure safety in potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as opioid receptors. It exhibits mixed agonist-antagonist activity, which can influence pain perception and analgesic potency . The pathways involved in its action are related to the modulation of neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Pharmacological and Regulatory Implications
- Azaprocin () : A regulated analog with a propenyl-phenyl group at position 3. This substitution likely enhances µ-opioid receptor binding, contributing to its psychoactive effects and inclusion in drug control legislation .
Physicochemical Properties
- Polarity: The target compound’s amino group increases polarity (vs.
- Molecular Weight : Derivatives with extended substituents (e.g., 2,3,4-trimethoxyphenyl in ) exceed 300 g/mol, which may limit oral bioavailability under Lipinski’s rules.
Biological Activity
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one, also known by its CAS number 1155952-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- Structural Features : The compound features a bicyclic structure with an amino group and a ketone functional group that may contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that related bicyclic amines can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains.
Case Study 1: Neuroprotective Potential
In a study investigating the neuroprotective effects of bicyclic compounds on PC12 cells, it was observed that certain derivatives could significantly reduce oxidative stress-induced cell death. The study utilized a model where cells were treated with hydrogen peroxide and the protective effects of the compounds were measured through cell viability assays.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related diazabicyclo compounds revealed promising results against resistant bacterial strains. The study highlighted the potential for these compounds to serve as lead candidates for developing new antibiotics.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one?
Answer:
The synthesis of bicyclic amines like this compound often employs radical cyclization or transition-metal-catalyzed reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been reported for structurally related 1-azabicyclo[4.2.0]octane derivatives, achieving >99% diastereocontrol . Key steps include:
- Precursor design : Use brominated intermediates (e.g., 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones) to enable cyclization.
- Optimization : Adjust substituents on the allyl group to control ring size (e.g., 1-azabicyclo[5.2.0]nonan-9-ones formed with 2-methylallyl groups) .
- Purification : Chromatographic separation to isolate diastereomers.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- NMR : Use - and -NMR to confirm the bicyclic scaffold. For example, the 3,8-diazabicyclo[3.2.1]octane core shows distinct proton signals for the bridgehead hydrogens (δ 3.5–4.5 ppm) and nitrogen-bound methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for the target compound).
- X-ray crystallography : Resolve stereochemistry, as demonstrated for (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one derivatives .
Advanced: How to design experiments evaluating its selectivity for serotonin or dopamine receptors?
Answer:
- Receptor binding assays : Use radioligand competition assays (e.g., -BIMU-1 for 5-HT receptors) to measure IC values. Compare with reference partial agonists like BIMU 1 and BIMU 8, which show 5-HT affinity (K < 10 nM) but low dopamine D binding .
- Functional assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells. Include controls for off-target activity (e.g., µ-opioid receptors for azaprocin analogs) .
- Structural analogs : Test para-nitro or benzyl-substituted derivatives to assess substituent effects on selectivity .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB). Derivatives with bulky substituents (e.g., cyclopropylmethyl) show improved stability .
- Dose-response studies : Use animal models (e.g., murine inflammatory pain) to correlate plasma concentrations with efficacy. Adjust dosing intervals if rapid clearance is observed.
- Metabolite identification : LC-MS/MS to detect active metabolites, which may explain efficacy despite low parent compound exposure .
Basic: What impurities are common during synthesis, and how are they controlled?
Answer:
- Diastereomeric byproducts : Arise from incomplete stereocontrol during cyclization. Mitigate via optimized reaction conditions (e.g., lower temperature for radical cyclization) .
- Residual solvents : Monitor toluene or THF via GC-MS.
- Oxidation products : Use antioxidants (e.g., BHT) during storage. For benzyl-substituted analogs, monitor N-oxidation using HPLC .
Advanced: What methodologies assess its potential as a JAK/TYK2 dual inhibitor?
Answer:
- Kinase inhibition assays : Screen against JAK1, JAK2, and TYK2 using ADP-Glo™ kinase assays. Compare with PF-06700841, a clinical-stage inhibitor with IC < 10 nM for JAK1/TYK2 .
- Cellular signaling : Measure STAT phosphorylation in THP-1 cells stimulated with IFN-α or IL-6.
- Selectivity profiling : Use a kinase panel (e.g., 400 kinases) to rule off-target effects. Prioritize compounds with >100-fold selectivity over JAK2 to minimize hematopoietic risks .
Basic: How to optimize reaction yields for scale-up synthesis?
Answer:
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps. For example, 8-azabicyclo[3.2.1]octane derivatives achieve >80% yield under 50 psi H .
- Solvent selection : Use toluene or DCM for cyclization; avoid polar aprotic solvents that reduce diastereoselectivity .
- Workflow integration : Combine steps (e.g., one-pot deprotection and acylation) to minimize intermediate isolation .
Advanced: What computational approaches predict its binding mode to GPR119 or γ-secretase?
Answer:
- Docking studies : Use AutoDock Vina with crystal structures of GPR119 (PDB: 6KO5) or γ-secretase (PDB: 5A63). Focus on interactions with key residues (e.g., Ser124 for GPR119 modulators) .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Compare with 3-azabicyclo[3.2.1]octan-8-yl analogs showing high binding free energy (< -10 kcal/mol) .
- SAR analysis : Corrogate substituent effects (e.g., 3-amino vs. 3-benzyl groups) with activity data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
